

Optimizing Atr-IN-30 degrader activity in cells

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Compound of Interest		
Compound Name:	Atr-IN-30	
Cat. No.:	B15541958	Get Quote

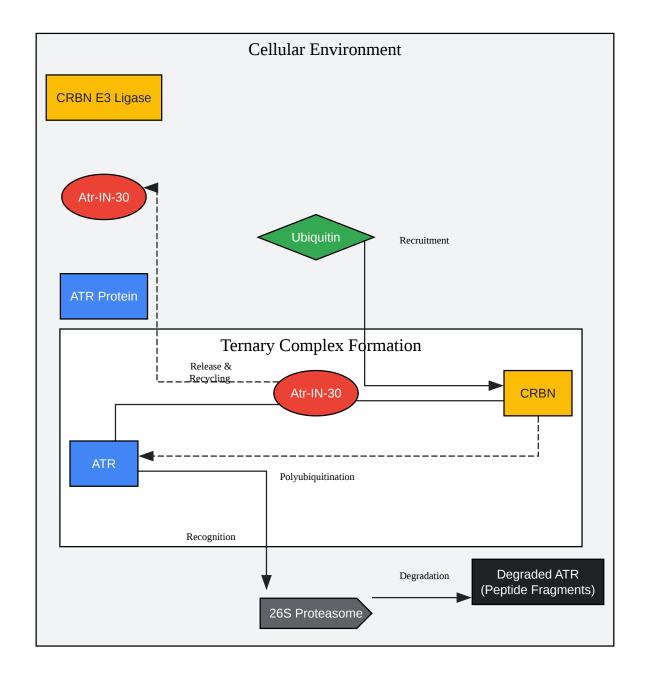
Atr-IN-30 Degrader Technical Support Center

Welcome to the technical support center for **Atr-IN-30**, a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of **Atr-IN-30** in cellular assays.

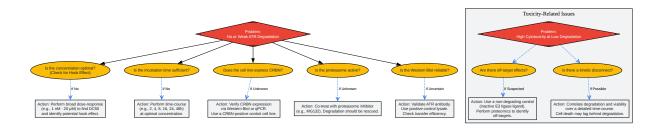
Understanding Atr-IN-30's Mechanism of Action

Atr-IN-30 is a heterobifunctional molecule, often classified as a Proteolysis-Targeting Chimera (PROTAC). It is designed to hijack the cell's natural protein disposal machinery to specifically eliminate the ATR protein[1]. It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag ATR with ubiquitin, marking it for degradation by the 26S proteasome[1]. This event-driven, catalytic mechanism allows for the substoichiometric removal of ATR, offering a powerful alternative to traditional kinase inhibition[2][3]. For the purposes of this guide, we will assume Atr-IN-30 utilizes the Cereblon (CRBN) E3 ligase, a common strategy for ATR degraders[4].

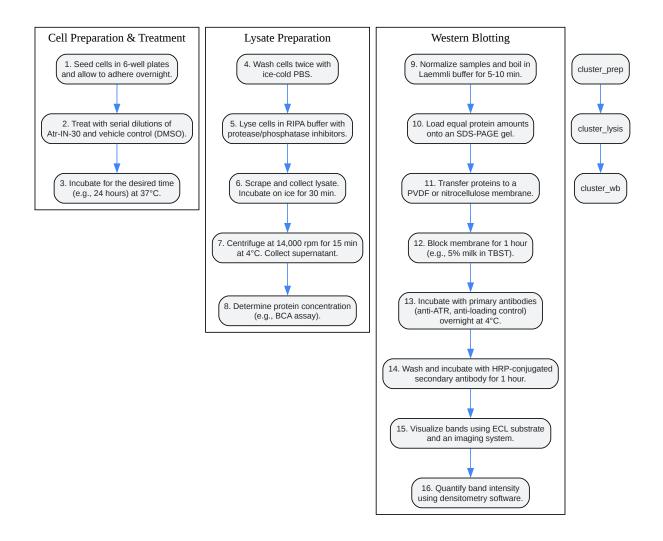












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